molecular formula C21H24N2O3 B2503514 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide CAS No. 2034301-25-0

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide

Cat. No.: B2503514
CAS No.: 2034301-25-0
M. Wt: 352.434
InChI Key: NNYXCASKMIVYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide (CAS 2034301-25-0) is a chemical compound offered with a guaranteed purity of 95% or higher . This benzamide derivative features a benzofuran moiety, a structural class known for its significance in pharmaceutical research and development . The molecular formula for this compound is C21H24N2O3, and it has a molecular weight of 352.43 g/mol . Benzofuran derivatives are recognized as important intermediates in the creation of novel therapeutic agents . Specifically, structurally related benzofuran compounds have been extensively investigated for their potential in diagnosing and treating neurodegenerative diseases. Some analogues function as positron emission tomography (PET) imaging agents targeting beta-amyloid plaques, which are hallmarks of Alzheimer's disease pathology . Other benzofuran-based molecules have demonstrated potent and selective activity as histamine H3 receptor antagonists in preclinical models, showing promise for improving cognitive function and for applications in conditions like schizophrenia . The specific research applications and biological mechanism of action for this compound are an active area of scientific exploration, positioning this compound as a valuable tool for researchers in medicinal chemistry and drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-25-17-11-9-15(10-12-17)21(24)22-14-18(23(2)3)20-13-16-7-5-6-8-19(16)26-20/h5-13,18H,4,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYXCASKMIVYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-(1-benzofuran-2-yl)ethanamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzofuran-2,3-dione derivatives, secondary amines, and various substituted benzamides .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit key enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared below with analogous derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications
Target Compound Not provided Not provided Benzofuran, dimethylaminoethyl, 4-ethoxybenzamide Inferred: CNS/pharmacological
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) C₁₅H₂₀ClN₃O₂ 309.79 Quinoline carboxamide, dimethylaminopropyl, hydrochloride salt Neuroactive/pharmaceutical
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₆H₁₅Cl₂NO₃ 340.20 (calc.) 4-(Ethoxymethoxy)benzamide, dichlorophenyl Pesticide
Enamine Ltd Compound (3,6-dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide) C₁₅H₁₄Cl₂N₃OS 393.15 Pyridine carboxamide, dimethylaminoethyl, thiophene Agrochemical/research
N-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide C₁₄H₁₃ClN₂O₄S 344.78 (calc.) 4-Ethoxybenzamide, sulfonyl, chloropyridine Agrochemical
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide C₁₈H₂₂N₂O₃ 314.38 2-(2-Ethoxyethoxy)benzamide, amino-methylphenyl Pharmaceutical/research

Key Structural Comparisons

  • Benzofuran vs. Quinoline/Thiophene/Pyridine: The benzofuran core in the target compound provides an oxygen-containing aromatic system, contrasting with SzR-105’s nitrogen-rich quinoline or Enamine Ltd’s sulfur-containing thiophene. These differences influence electronic properties and target interactions. For instance, quinoline derivatives like SzR-105 are associated with neuroactivity due to their ability to cross the blood-brain barrier , while thiophene-containing compounds may exhibit agrochemical utility .
  • Dimethylaminoethyl Group: Present in both the target compound and Enamine Ltd’s pyridine carboxamide, this group enhances solubility and may facilitate salt formation (e.g., hydrochloride in SzR-105). Its absence in etobenzanid and the sulfonyl derivative highlights its role in modulating pharmacokinetics .
  • 4-Ethoxybenzamide vs. Substituted Benzamides: The 4-ethoxy group in the target compound and N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide contrasts with etobenzanid’s ethoxymethoxy substituent.

Functional Implications

  • Agrochemical vs. Pharmaceutical Use: Etobenzanid and the chloropyridine sulfonyl derivative are pesticides, emphasizing the role of halogenation and bulky substituents in agrochemical activity. In contrast, SzR-105’s dimethylaminopropyl group aligns with CNS-targeted drugs .
  • H-Bonding and Solubility: The target compound’s ethoxy and dimethylamino groups likely increase H-bond acceptor count (similar to ’s compound with 4 H-bond acceptors), enhancing solubility compared to purely aromatic analogs .

Research Findings and Inferences

  • Benzofuran’s Role : Benzofuran’s planar structure may facilitate π-π stacking in biological targets, a property absent in thiophene or pyridine analogs.
  • Ethoxy vs. Ethoxymethoxy : Etobenzanid’s ethoxymethoxy group offers metabolic stability but reduces lipophilicity compared to the target’s simpler ethoxy group .
  • Molecular Weight Trends : Most analogs fall within 300–400 g/mol, suggesting the target compound may occupy a similar range, optimizing bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide, and how do reaction conditions affect yield?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with the preparation of the benzofuran and dimethylaminoethyl moieties. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Solvent optimization : Dichloromethane or DMF under reflux conditions (60–100°C) improves solubility and reaction kinetics .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in methanol ensures high purity (>95%) .
    • Critical Parameters : Temperature control (±2°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are vital to minimize byproducts like unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzofuran and dimethylaminoethyl groups. Key signals include aromatic protons (δ 6.8–7.9 ppm) and dimethylamino N-CH₃ (δ 2.2–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 424.2125 [M+H]⁺) validates molecular formula (C₂₂H₂₅N₂O₃) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the benzamide core and confirms bond angles .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Screen for kinase inhibition (e.g., IC₅₀ values via fluorescence-based assays) or receptor binding (radioligand displacement assays for GPCRs) .
  • Cell viability studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in rodent plasma) and tissue distribution via LC-MS/MS to identify bioavailability issues .
  • Metabolite identification : Use hepatic microsomal assays (e.g., human CYP450 isoforms) to detect rapid metabolic degradation .
  • Dose-response recalibration : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values, accounting for protein binding .

Q. How can computational methods improve the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors) and identify critical hydrogen bonds/π-π stacking .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity using descriptors like logP and polar surface area .
  • MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to prioritize derivatives with prolonged binding .

Q. What experimental approaches address conflicting data on the compound’s metabolic stability?

  • Methodological Answer :

  • Stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess degradation pathways .
  • Isotope labeling : Synthesize a deuterated analog to track metabolic hotspots via ²H NMR or mass spectrometry .
  • Cryo-EM studies : Visualize interactions with metabolizing enzymes (e.g., CYP3A4) to guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.